4-Nitrophenyl myo-inositol-1-phosphate
Overview
Description
4-Nitrophenyl myo-inositol-1-phosphate is a chemical compound with the molecular formula C12H16NO12P It is a derivative of myo-inositol, a type of sugar alcohol, and is characterized by the presence of a nitrophenyl group attached to the inositol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitrophenyl myo-inositol-1-phosphate typically involves the phosphorylation of myo-inositol followed by the introduction of the nitrophenyl group. One common method involves the reaction of myo-inositol with phosphorus oxychloride (POCl3) in the presence of a base such as pyridine to form myo-inositol-1-phosphate. This intermediate is then reacted with 4-nitrophenol in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to yield this compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods mentioned above, with a focus on improving yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
4-Nitrophenyl myo-inositol-1-phosphate can undergo various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to release 4-nitrophenol and myo-inositol-1-phosphate.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon (Pd/C).
Substitution: The nitrophenyl group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Typically carried out in aqueous acidic or basic conditions.
Reduction: Hydrogen gas with Pd/C catalyst or other reducing agents like sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Hydrolysis: 4-nitrophenol and myo-inositol-1-phosphate.
Reduction: 4-aminophenyl myo-inositol-1-phosphate.
Substitution: Various substituted phenyl myo-inositol-1-phosphate derivatives depending on the nucleophile used.
Scientific Research Applications
4-Nitrophenyl myo-inositol-1-phosphate has several applications in scientific research:
Biochemistry: Used as a substrate to study enzyme kinetics and mechanisms, particularly for enzymes that hydrolyze phosphate esters.
Cell Biology: Employed in studies of signal transduction pathways involving inositol phosphates.
Pharmacology: Investigated for its potential role in drug development, particularly in targeting enzymes involved in inositol phosphate metabolism.
Analytical Chemistry: Utilized as a standard or reagent in various analytical techniques to quantify enzyme activity or phosphate levels.
Mechanism of Action
The mechanism of action of 4-Nitrophenyl myo-inositol-1-phosphate primarily involves its interaction with enzymes that hydrolyze phosphate esters. The compound serves as a substrate for these enzymes, which catalyze the cleavage of the phosphate ester bond, releasing 4-nitrophenol and myo-inositol-1-phosphate. This reaction can be monitored spectrophotometrically by measuring the increase in absorbance due to the release of 4-nitrophenol .
Comparison with Similar Compounds
Similar Compounds
Myo-inositol-1-phosphate: The parent compound without the nitrophenyl group.
4-Nitrophenyl phosphate: A simpler analog lacking the inositol moiety.
Myo-inositol-1,4,5-trisphosphate: A more complex inositol phosphate involved in cellular signaling.
Uniqueness
4-Nitrophenyl myo-inositol-1-phosphate is unique due to the combination of the inositol ring and the nitrophenyl group. This structure allows it to serve as a versatile tool in biochemical assays, providing both a phosphate group for enzymatic reactions and a chromogenic nitrophenyl group for easy detection and quantification .
Properties
IUPAC Name |
azanium;(1S,2R,3S,4R,5S,6S)-2,3,4,5-tetrahydroxy-6-[hydroxy-(4-nitrophenoxy)phosphoryl]oxycyclohexan-1-olate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO11P.H3N/c14-7-8(15)10(17)12(11(18)9(7)16)24-25(21,22)23-6-3-1-5(2-4-6)13(19)20;/h1-4,7-12,14-17H,(H,21,22);1H3/q-1;/p+1/t7-,8-,9+,10+,11+,12-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDHOSGCTUVQPRG-CZVFWDMWSA-O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OP(=O)(O)OC2C(C(C(C(C2[O-])O)O)O)O.[NH4+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OP(=O)(O)O[C@@H]2[C@H]([C@@H]([C@H]([C@@H]([C@@H]2[O-])O)O)O)O.[NH4+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N2O11P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00162152 | |
Record name | 4-Nitrophenyl myo-inositol-1-phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00162152 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
398.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
142741-72-8 | |
Record name | 4-Nitrophenyl myo-inositol-1-phosphate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142741728 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Nitrophenyl myo-inositol-1-phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00162152 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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